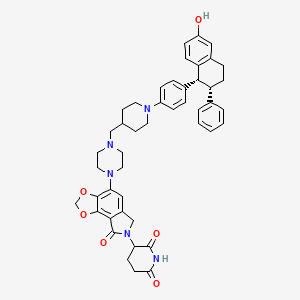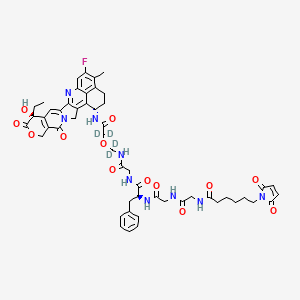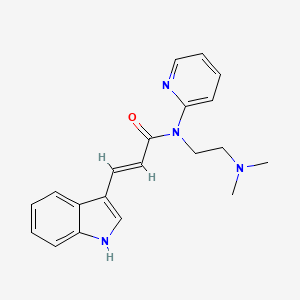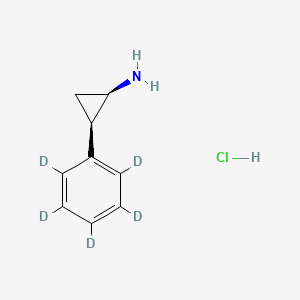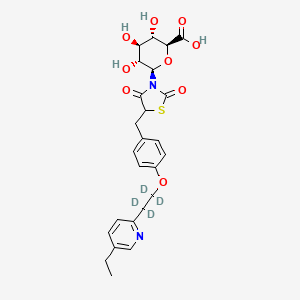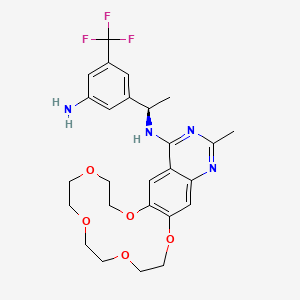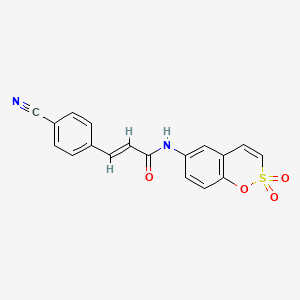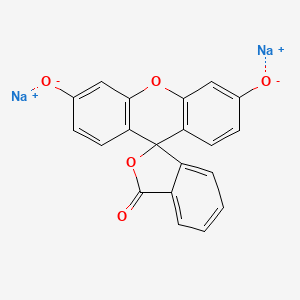![molecular formula C10H9F3N2O3 B12416700 N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a deuterated analog of a compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and metabolic tracing. This compound is characterized by its nitro and trifluoromethyl functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then reacted with propanoyl chloride in the presence of a base to form the propanamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are strictly adhered to due to the involvement of hazardous reagents.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Reduction: 4-Amino-3-(trifluoromethyl)phenyl-propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is widely used in:
Chemistry: As a reference standard in mass spectrometry for the quantification of similar compounds.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a model compound in the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: In the synthesis of advanced materials and as a precursor in the production of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
- N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl].
Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Comparison: N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to flutamide, it has similar structural features but differs in its specific applications and stability. The trifluoromethyl group in these compounds imparts high metabolic stability and enhances their pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
2,2,3,3,3-pentadeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)/i1D3,2D2 |
Clé InChI |
MWERYMJHFYLSOV-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


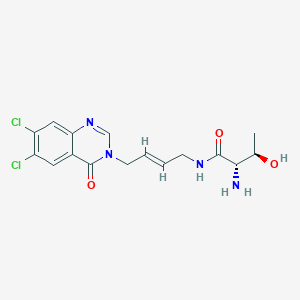
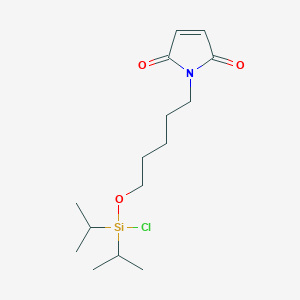
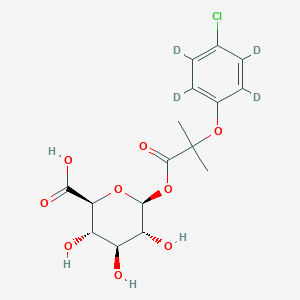
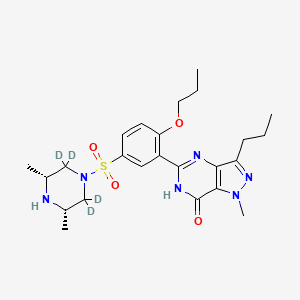
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
